The synthesis of 1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine has been described as a key intermediate in the production of cilomilast. [] A practical and efficient synthesis route utilizes a cyclohexanone precursor. [] The process involves a Darzens reaction, followed by rearrangement and hydrolysis. [] This method provides a robust and operationally simple approach for producing the compound in good yield and purity. []
1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine serves as a crucial synthetic intermediate in producing cilomilast derivatives. [] These derivatives have shown potential as anti-inflammatory agents, demonstrating comparable activity to cilomilast in inhibiting xylene-induced ear swelling in mice. []
Systematic Nomenclature
The compound’s systematic name, 1-tert-butoxycarbonyl-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine, reflects its core structural elements:
Alternative names include:
Table 1: Nomenclature and Identifiers of 1-Boc-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-piperidine
| Category | Value |
|---|---|
| CAS Registry No. | 401518-12-5 |
| Molecular Formula | C₂₃H₃₂N₂O₄ |
| Molecular Weight | 400.51 g/mol |
| IUPAC Name | tert-Butyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-1-carboxylate |
| Key Synonyms | 1-Boc-4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidine; CID 49760274 |
Structural Features and Significance
Table 2: Key Physicochemical Properties
| Property | Value/Prediction | Method/Note |
|---|---|---|
| Boiling Point | 540.1 ± 50.0 °C | Predicted |
| Density | 1.15 ± 0.1 g/cm³ | Predicted |
| pKa | -3.55 ± 0.40 | Predicted (nitrile group) |
| LogP | ~3.5 (estimated) | High lipophilicity from aryl groups |
Historical Context
The compound emerged in the early 2000s alongside research into phosphodiesterase-4 (PDE4) inhibitors for treating inflammatory diseases. Its first reported synthesis (CAS assignment: 401518-12-5) coincided with patents disclosing piperidine derivatives as intermediates for PDE4-targeted therapeutics [2] [6]. Key milestones include:
Design Rationale
Table 3: Therapeutic Areas Leveraging This Scaffold
| Therapeutic Area | Target | Role of Compound |
|---|---|---|
| COPD/Asthma | PDE4 | Core intermediate for bronchodilators |
| Rheumatoid Arthritis | p38 MAPK | Precursor to kinase inhibitors |
| Oncology | Syk Kinase | Building block for apoptosis inducers (e.g., myeloma) |
| Neuroinflammation | CCR3 Chemokine Receptor | Enables synthesis of receptor antagonists |
Evolution from Early Analogs
Earlier piperidine scaffolds lacked the Boc-cyano-aryl synergy:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5